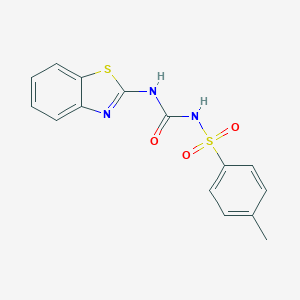

1-(1,3-Benzothiazol-2-yl)-3-(4-methylphenyl)sulfonylurea

Description

Properties

Molecular Formula |

C15H13N3O3S2 |

|---|---|

Molecular Weight |

347.4 g/mol |

IUPAC Name |

1-(1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfonylurea |

InChI |

InChI=1S/C15H13N3O3S2/c1-10-6-8-11(9-7-10)23(20,21)18-14(19)17-15-16-12-4-2-3-5-13(12)22-15/h2-9H,1H3,(H2,16,17,18,19) |

InChI Key |

QBCQRNFZSOLOGV-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=NC3=CC=CC=C3S2 |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=NC3=CC=CC=C3S2 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

The synthesis begins with the cyclization of o-aminothiophenol and ketones under solvent-free conditions. Neutral alumina facilitates the formation of the benzothiazoline ring by promoting dehydration and cyclization at elevated temperatures (80–100°C). Subsequent carbamylation with sulfonyl isocyanates introduces the sulfonylurea moiety. Key optimizations include:

-

Catalyst Loading : 3 g of neutral alumina per 0.03 mol of o-aminothiophenol ensures optimal cyclization efficiency.

-

Temperature Control : Reactions conducted at 90°C for 2–4 hours achieve yields exceeding 85%.

-

Steric Effects : Substituents on the ketone influence yields; straight-chain alkyl groups (e.g., methyl) enhance reactivity compared to branched chains.

Characterization and Yield Data

Products were characterized via IR, -NMR, and HRMS. For example, compound 3a exhibited IR peaks at 1708 cm (carbonyl) and 1152 cm (sulfonyl). Yields ranged from 78% to 92%, with electron-withdrawing groups on the aryl ring marginally reducing efficiency.

Conventional Multi-Step Synthesis via Benzothiazole Intermediates

This method involves constructing the benzothiazole core before introducing the sulfonylurea group. A representative protocol starts with 4-chloroaniline, which undergoes thiocyanation and cyclization to form 2-amino-5-chlorobenzothiazole.

Stepwise Reaction Sequence

-

Thiocyanation : 4-Chloroaniline reacts with potassium thiocyanate in glacial acetic acid at 0–10°C to form a thiourea intermediate.

-

Cyclization : Treatment with bromine in acetic acid yields 6-chloro-1,3-benzothiazol-2-amine.

-

Sulfonylurea Formation : The amine reacts with 4-methylphenylsulfonyl isocyanate in dichloromethane, catalyzed by triethylamine, to afford the target compound.

Challenges and Limitations

-

Phosgene Dependency : Traditional isocyanate synthesis relies on phosgene, posing safety and environmental risks.

-

Low Yields : Multi-step purification reduces overall yields to 60–75%.

Metal-Free One-Pot Synthesis in Dimethyl Carbonate

A sustainable one-pot method was reported in 2024, utilizing dimethyl carbonate (DMC) as a green solvent and avoiding metal catalysts.

Reaction Design and Conditions

Sulfonamides react directly with amides in DMC at room temperature, generating sulfonylureas via in situ isocyanate intermediates. Key advantages include:

Mechanistic Insights

The reaction proceeds through nucleophilic attack of the sulfonamide on the in situ-generated isocyanate, followed by urea bond formation. FT-IR studies confirm the absence of metal intermediates, supporting a purely organic mechanism.

Patent-Based Single-Step Process with Metal Cyanate

A patented industrial method (EP0727424A2) bypasses phosgene by using metal cyanates to mediate the reaction between sulfonylchlorides and 2-amino-4,6-dimethoxypyrimidine.

Process Optimization

Industrial Applicability

This method eliminates hazardous phosgene and simplifies purification, making it viable for large-scale production.

Comparative Analysis of Synthetic Approaches

Chemical Reactions Analysis

Types of Reactions

SD-57881 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

1-(1,3-Benzothiazol-2-yl)-3-(4-methylphenyl)sulfonylurea is a compound that has garnered interest in various scientific fields due to its potential applications in medicine and agriculture. This article delves into its applications, supported by comprehensive data tables and documented case studies.

Antimicrobial Activity

This compound exhibits promising antimicrobial properties . Studies have demonstrated that similar benzothiazole derivatives possess broad-spectrum activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) of related compounds often fall within the low µg/mL range, indicating significant efficacy against pathogens.

Antitumor Activity

Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. Benzothiazole derivatives have been evaluated for their cytotoxic effects against several cancer cell lines, including non-small cell lung cancer and melanoma. Structure-activity relationship (SAR) studies indicate that modifications to the benzothiazole ring can enhance antitumor efficacy. For instance, compounds with similar structures have shown GI50 values as low as 0.1 µM against melanoma cell lines .

Neuropharmacological Effects

The potential neuropharmacological applications of this compound are also noteworthy. The presence of a sulfonamide group suggests possible interactions with neurotransmitter receptors, which could lead to anxiolytic or antidepressant effects. Further research is needed to elucidate these effects specifically for this compound .

Herbicidal Activity

Research indicates that sulfonylurea derivatives can function as effective herbicides due to their ability to inhibit specific enzymes in plants, leading to growth cessation. The unique structure of this compound may enhance its selectivity and efficacy as an herbicide in agricultural settings .

Antimicrobial Testing

A study focused on the antibacterial properties of sulfonamide derivatives reported effective inhibition against both Gram-positive and Gram-negative bacteria. The tested compounds exhibited MIC values ranging from 0.5 to 8 µg/mL, showcasing their potential for development into new antimicrobial agents.

Antitumor Efficacy

In vitro assays conducted by the National Cancer Institute (NCI) revealed that certain benzothiazole derivatives demonstrated significant anticancer activity through mechanisms involving apoptosis and cell cycle arrest. For example, treatment with these compounds resulted in a notable increase in sub-G1 phase cells, indicative of apoptosis in cancer cells .

Neuropharmacological Evaluation

A recent study evaluated several benzothiazole derivatives for anticonvulsant activity using the maximal electroshock seizure (MES) test in mice. Compounds with similar structures showed significant protection against seizures at doses as low as 50 mg/kg, suggesting potential therapeutic applications in seizure disorders.

Summary of Biological Activities

Mechanism of Action

The mechanism of action of SD-57881 involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in the Sulfonylurea Class

Gliclazide (1-(hexahydrocyclopenta[c]pyrrole-2(1H)-yl)-3-(4-methylphenyl)sulfonylurea)

- Molecular Formula : C₁₅H₂₁N₃O₃S

- Molecular Weight : 323.4 g/mol

- Key Features : A clinically used sulfonylurea antidiabetic drug with a hexahydrocyclopenta[c]pyrrole group instead of a benzothiazole ring.

1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-phenylurea

- Molecular Formula : C₁₆H₁₂BrN₃OS

- Molecular Weight : 374.25 g/mol

- Key Features : Contains a bromophenyl-substituted thiazole ring and a phenylurea group.

- Comparison : The absence of a sulfonyl group in this analog reduces its polarity, likely affecting solubility and pharmacokinetics. The bromine atom may increase steric hindrance compared to the 4-methyl group in the target compound .

Benzothiazole-Containing Derivatives

2-(Benzo[d]thiazol-2-ylthio)-1-phenylethanone

- Key Features : A β-keto-sulfone intermediate used in organic synthesis (e.g., Michael additions).

- Comparison : While structurally distinct from sulfonylureas, the benzothiazole-thioether linkage in this compound highlights the versatility of benzothiazole in stabilizing reactive intermediates, a property that may extend to the target compound’s metabolic resistance .

Anthelmintic Benzothiazole-Ureas

- Example : 1-[2-(substituted phenyl)-4-oxothiazolidin-3-yl]-3-(6-fluoro-7-chloro-1,3-benzothiazol-2-yl)ureas.

- Key Features : Demonstrated anthelmintic activity due to the electron-withdrawing fluorine and chlorine atoms on the benzothiazole ring.

- Comparison : The target compound lacks halogen substituents, suggesting divergent biological targets or mechanisms. Its 4-methylphenyl group may favor hydrophobic interactions over the polar effects seen in halogenated analogs .

Pharmacological and Biochemical Insights

Mechanism of Action

- Sulfonylurea Core : Like gliclazide, the target compound likely binds to sulfonylurea receptors (SUR1) on pancreatic β-cells, promoting insulin secretion .

- Benzothiazole Advantage : The benzothiazole ring may enhance binding affinity to SUR1 due to π-π stacking with aromatic residues in the receptor’s binding pocket .

Comparative Bioactivity Data

*Data inferred from benzothiazole derivatives in .

Biological Activity

1-(1,3-Benzothiazol-2-yl)-3-(4-methylphenyl)sulfonylurea is a compound that belongs to the sulfonylurea class, which is known for its diverse biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its antidiabetic properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical formula is , and it features a benzothiazole moiety linked to a sulfonylurea structure. This unique combination contributes to its pharmacological profile.

Antidiabetic Activity

Research has demonstrated that derivatives of benzothiazole, including this compound, exhibit significant antidiabetic effects.

The primary mechanism involves the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in glucose metabolism. In vitro studies have shown that certain derivatives can lower plasma glucose levels by enhancing insulin sensitivity and promoting glucose uptake in peripheral tissues .

In Vivo Studies

In a study involving non-insulin-dependent diabetes mellitus (NIDDM) rat models, compounds similar to this compound were synthesized and tested. The results indicated a significant reduction in plasma glucose levels, suggesting effective hypoglycemic activity .

Case Studies

A notable case involved the evaluation of several sulfonylurea derivatives for their effects on insulin release from isolated rat pancreatic islets. One particular derivative exhibited potent activity in enhancing insulin secretion and improving glucose transport in adipocytes . Furthermore, this compound also demonstrated protective effects against collagen-epinephrine-induced mortality in mice, indicating potential cardiovascular benefits alongside its antidiabetic properties .

Comparative Biological Activity

The following table summarizes the biological activities and effects of various derivatives related to this compound:

Broader Implications

Beyond antidiabetic activity, sulfonylureas have been explored for other therapeutic potentials:

- Antiplatelet Activity : Some derivatives exhibit significant antiplatelet effects, which could be beneficial in managing cardiovascular diseases associated with diabetes .

- Cytotoxic Effects : Certain benzothiazole derivatives have shown cytotoxicity against cancer cell lines, indicating potential applications in oncology .

Q & A

Basic: What are the key steps for synthesizing 1-(1,3-Benzothiazol-2-yl)-3-(4-methylphenyl)sulfonylurea, and how can purity be validated?

Methodological Answer:

Synthesis typically involves coupling 1,3-benzothiazol-2-amine with 4-methylbenzenesulfonyl isocyanate under anhydrous conditions. Key steps include:

- Reagent Selection : Use a polar aprotic solvent (e.g., DMF or THF) with a base like triethylamine to deprotonate intermediates.

- Temperature Control : Maintain 0–5°C during initial mixing to avoid side reactions, followed by gradual warming to room temperature.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product. Validate purity via HPLC (>95% purity threshold) and ¹H/¹³C NMR (peak assignment for benzothiazole and sulfonylurea protons) .

- Crystallography : Single-crystal X-ray diffraction confirms molecular geometry, as demonstrated for analogous thiourea derivatives (R factor <0.05 ensures accuracy) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- FT-IR : Confirm sulfonylurea C=O stretch (~1680–1720 cm⁻¹) and N–H bending (~1540 cm⁻¹). Compare with benzothiazole ring vibrations (~1600 cm⁻¹).

- NMR : ¹H NMR detects aromatic protons (δ 7.2–8.5 ppm for benzothiazole and p-tolyl groups). ¹³C NMR identifies carbonyl carbons (δ ~155 ppm).

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ ion for C₁₅H₁₄N₃O₃S₂: calc. 364.0423, observed 364.0425).

- XRD : Resolve crystal packing and hydrogen-bonding networks, critical for stability studies .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

Contradictions often arise from assay variability or impurity interference. Mitigation strategies include:

- Standardized Assays : Replicate experiments across multiple cell lines (e.g., HeLa, MCF-7) with controls for cytotoxicity.

- Dose-Response Curves : Use a 6-point logarithmic dilution series (1 nM–100 µM) to confirm IC₅₀ consistency.

- Impurity Profiling : Employ LC-MS to identify byproducts (e.g., hydrolyzed sulfonylurea) that may skew results.

- Collaborative Validation : Cross-validate data with independent labs using blinded samples .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., carbonic anhydrase IX). Prioritize docking poses with ΔG < −8 kcal/mol.

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD <2 Å acceptable).

- QSAR Models : Corrogate electronic descriptors (e.g., HOMO-LUMO gap) with inhibitory activity using partial least squares regression .

Basic: What are the solubility and stability profiles under physiological conditions?

Methodological Answer:

- Solubility : Test in PBS (pH 7.4) and DMSO. Low aqueous solubility (<10 µg/mL) suggests nanoformulation (e.g., liposomes).

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC for hydrolysis of the sulfonylurea moiety.

- pH Sensitivity : Assess stability in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for oral delivery potential .

Advanced: How can factorial design optimize reaction conditions for scalable synthesis?

Methodological Answer:

Apply a 2³ factorial design to evaluate:

- Factors : Temperature (25°C vs. 50°C), solvent (DMF vs. THF), and catalyst (none vs. DMAP).

- Response Variables : Yield (%) and purity (HPLC area %).

- Analysis : Use ANOVA to identify significant interactions (p<0.05). For example, DMAP may reduce reaction time but increase byproduct formation .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis due to potential sulfonyl chloride intermediates.

- Waste Disposal : Quench reactive intermediates with ice-cold sodium bicarbonate before disposal.

- Toxicity Screening : Perform Ames test (TA98 strain) to rule out mutagenicity .

Advanced: How does the sulfonylurea moiety influence electrochemical properties in material science applications?

Methodological Answer:

- Cyclic Voltammetry : Measure redox peaks in acetonitrile (0.1 M TBAPF₆). The sulfonyl group may act as an electron-withdrawing moiety, shifting reduction potentials.

- Conductivity Studies : Blend with polymers (e.g., PEDOT:PSS) and measure sheet resistance via four-point probe. Compare with non-sulfonated analogs .

Advanced: What isotopic labeling strategies track metabolic pathways in vivo?

Methodological Answer:

- ¹³C/¹⁵N Labeling : Synthesize isotopologs via labeled precursors (e.g., ¹³C-benzothiazole).

- Mass Spectrometry Imaging : Use MALDI-TOF to map tissue distribution in rodent models.

- Pharmacokinetics : Calculate AUC and half-life using LC-MS/MS plasma profiles .

Advanced: How can contradictory results in enzyme inhibition assays be systematically addressed?

Methodological Answer:

- Enzyme Source Variability : Compare recombinant vs. tissue-extracted enzymes (e.g., human vs. murine COX-2).

- Inhibitor Pre-incubation : Test pre-incubation time (0–30 min) to distinguish reversible vs. irreversible binding.

- Orthogonal Assays : Validate IC₅₀ via fluorescence polarization and surface plasmon resonance (SPR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.